molecular formula C7H7N3S B13943919 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine

5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13943919
M. Wt: 165.22 g/mol
InChI Key: RDENHSGFEZJRJN-UHFFFAOYSA-N
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Description

5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C7H7N3S and a molecular weight of 165.22 g/mol . It belongs to the 1,3,4-thiadiazole class of nitrogen-sulfur heterocycles, a scaffold extensively recognized in medicinal chemistry for its broad spectrum of pharmacological activities . The 2-amino-1,3,4-thiadiazole core is a key pharmacophore of interest in developing new antimicrobial agents, spurred by growing issues of bacterial and fungal resistance to existing therapies . Derivatives of this scaffold have demonstrated potent activity against various pathogenic microorganisms, with some compounds exhibiting higher efficacy than standard drugs used in clinics . The presence of the =N–C–S– moiety and the strong aromaticity of the thiadiazole ring are central to its biological interactions . Furthermore, this ring system is a bioisostere for pyrimidine and pyridazine, which can enhance lipophilicity, improve cell permeability, and lead to better oral absorption and bioavailability in drug candidates . The mesoionic nature of certain 1,3,4-thiadiazole derivatives allows them to remain neutral while carrying discrete charges, facilitating their passage through cellular membranes to interact with biomolecular targets . Beyond antimicrobial applications, the 2-amino-1,3,4-thiadiazole moiety is a versatile building block for synthesizing compounds with diverse biological activities, including antitubercular, antiviral, and anticancer properties . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical derivatization. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H7N3S/c8-7-10-9-6(11-7)4-3-5-1-2-5/h5H,1-2H2,(H2,8,10)

InChI Key

RDENHSGFEZJRJN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Conventional Cyclization Methods

Several classical methods have been reported for synthesizing 1,3,4-thiadiazole-2-amine derivatives, which can be adapted for 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine:

Method Reagents & Conditions Advantages Disadvantages
Conc. Sulfuric Acid Method Aromatic or aliphatic carboxylic acid + thiosemicarbazide, conc. H2SO4, heat at 80–90 °C for 4 hours Simple, direct cyclization Harsh acidic conditions, possible side reactions
POCl3 Method Equimolar aromatic carboxylic acid + thiosemicarbazide in excess POCl3, heated for 0.5 h, then refluxed with water for 3 h Efficient ring closure Toxic reagent, requires careful handling
SOCl2 Method Carboxylic acid + thionyl chloride heated at 70 °C with CaCl2 guard tube Effective for activating acid Toxic, corrosive, requires dry conditions

These methods involve initial formation of an acylthiosemicarbazide intermediate followed by cyclization to the thiadiazole ring. The choice of method depends on substrate sensitivity and desired purity.

Synthetic Route Specific to 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine

While direct literature on the exact synthesis of 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine is limited, the following extrapolated route is consistent with reported methods for analogous compounds:

Comparative Data Table of Preparation Methods

Parameter PPE One-Pot Method POCl3 Method SOCl2 Method Conc. H2SO4 Method
Reaction Temperature ≤ 85 °C 80–120 °C ~70 °C 80–90 °C
Reaction Time Several hours (3–6 h) 0.5 h + 3 h reflux ~1 h ~4 h
Toxicity of Reagents Low High (toxic, corrosive) High (toxic, corrosive) Moderate (corrosive)
Yield Moderate to high (up to 74%) High Moderate to high Moderate
Functional Group Tolerance Good (preserves alkynes, cyclopropyl) Moderate Moderate Low (may cause side reactions)
Environmental Impact Lower (less hazardous waste) Higher Higher Moderate

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as tuberculosis and cancer.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Anticancer Activity

Compounds with electron-withdrawing or aromatic substituents exhibit notable anticancer activity. For example:

  • 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Schiff bases showed IC₅₀ values as low as 1.28 µg/mL against MCF-7 breast cancer cells, attributed to the fluorophenyl group enhancing lipophilicity and membrane penetration .
  • Thiadiazolo[3,2-a]pyrimidine-6-carbonitriles derived from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine demonstrated broad-spectrum activity, with GI₅₀ values of 28.9–55.3 µM across four cancer cell lines. The chlorophenyl group likely improves DNA intercalation or enzyme inhibition .
  • 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives displayed potent inhibition of PIM1/PIM2 kinases, critical for cell proliferation. Substitutions like methoxy or halogens optimized binding to kinase active sites .

Key Insight : The cyclopropylethynyl group’s compact rigidity may offer advantages over bulkier substituents (e.g., indolyl or phenylthiophenyl) by reducing steric hindrance while maintaining electronic effects. However, its impact on specific cancer targets remains unstudied.

Antifungal Activity

  • 5-(4-(Phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives showed comparable efficacy to Flukanazole, with MIC values <10 µg/mL against Candida albicans. The phenylamino group facilitates interactions with fungal cytochrome P450 enzymes .
  • In contrast, 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives synthesized via ultrasound-assisted methods exhibited moderate activity, highlighting the importance of substituent polarity .

Key Insight: The nonpolar cyclopropylethynyl group may enhance membrane permeability but could reduce water solubility, necessitating formulation optimization.

Anticonvulsant Activity

  • 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine demonstrated ED₅₀ values of 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test). The chloro and phenoxy groups enhance GABAergic modulation .

Key Insight : The cyclopropylethynyl group’s electronegativity might mimic halogen effects, but its smaller size could limit receptor interactions compared to chlorophenyl derivatives.

Physicochemical and ADMET Properties

  • GSK693 (a 1,3,4-thiadiazol-2-amine with pyrazolyl and chlorobenzyl groups) showed favorable logP (2.8) and solubility (>100 µM), critical for oral bioavailability. However, its metabolic stability was moderate due to esterase susceptibility .

Key Insight : The cyclopropylethynyl group’s low molecular weight and balanced logP may improve pharmacokinetics, but experimental data are needed.

Data Tables

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazol-2-Amine Derivatives

Compound Substituent Target Cell Line Activity (IC₅₀/GI₅₀) Key Feature Reference
5-[5-(4-Fluorophenyl)thiophen-2-yl] MCF-7 1.28 µg/mL Fluorophenyl enhances uptake
5-(4-Chlorophenyl) PC-3 28.9 µM Chlorine improves binding
5-(1H-Indol-5-yl) PIM1/PIM2 <1 µM (Ki) Indole mimics ATP

Table 2: Antifungal and Anticonvulsant Activities

Compound Substituent Activity (MIC/ED₅₀) Mechanism Reference
5-(4-(Phenylamino)phenyl) <10 µg/mL Cytochrome P450 inhibition
5-[4-Chloro-2-(2-chlorophenoxy)phenyl] 20.11 mg/kg (MES) GABA modulation

Biological Activity

The compound 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. Thiadiazole derivatives have shown promise in various therapeutic areas including antimicrobial, anticancer, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and data tables.

Structure and Synthesis

The structure of 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine can be represented as follows:

C8H7N3S\text{C}_8\text{H}_7\text{N}_3\text{S}

The synthesis of thiadiazole derivatives typically involves reactions between thiosemicarbazides and various carbonyl compounds or carboxylic acids. Recent advancements have focused on greener synthesis methods that avoid toxic reagents, emphasizing the importance of developing safer synthetic routes for pharmaceutical applications .

Biological Activity Overview

  • Antimicrobial Activity
    • Thiadiazole derivatives exhibit significant antimicrobial properties. Studies have reported that compounds bearing the thiadiazole nucleus demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with substitutions at the C-5 position have shown enhanced antibacterial efficacy compared to standard antibiotics like ofloxacin and cefepime .
    • Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) of selected thiadiazole derivatives against various bacterial strains.
CompoundBacterial StrainMIC (μg/mL)
5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amineE. coli31.25
5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amineS. aureus32.6
Standard Drug (Ofloxacin)E. coli62.5
Standard Drug (Cefepime)S. aureus47.5
  • Anticancer Activity
    • The cytostatic properties of thiadiazoles have been documented extensively. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The potential for 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine to act as an anticancer agent warrants further investigation.
  • Anti-inflammatory Activity
    • Thiadiazole compounds have also been noted for their anti-inflammatory properties. They may inhibit pathways involved in inflammatory responses, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Case Studies

Several studies have highlighted the biological activities of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A recent study synthesized various 2-amino-1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity using agar diffusion methods. The results indicated that modifications at the thiadiazole ring significantly influenced antimicrobial potency .
  • Anticancer Properties : Another investigation focused on the anticancer effects of substituted thiadiazoles in vitro against different cancer cell lines. The study demonstrated that certain substitutions led to increased cytotoxicity against cancer cells compared to controls .

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